molecular formula C9H8BrNO4 B2600988 2-(2-Bromo-4-nitrophenyl)propanoic acid CAS No. 1565748-29-9

2-(2-Bromo-4-nitrophenyl)propanoic acid

Cat. No.: B2600988
CAS No.: 1565748-29-9
M. Wt: 274.07
InChI Key: ALIKWVGXDKSWQO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenyl)propanoic acid typically involves the bromination of 4-nitrophenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Bromo-4-nitrophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)propanoic acid
  • 2-(2-Bromo-4-methylphenyl)propanoic acid
  • 2-(2-Chloro-4-nitrophenyl)propanoic acid

Uniqueness

2-(2-Bromo-4-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in various applications .

Properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIKWVGXDKSWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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